Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate

Physicochemical Property ADME Drug-Likeness

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a bifunctional scaffold that combines a halogenated benzoate ester with a cyanoacetamido moiety. The 4-chloro and ortho-ester substitution pattern is critical: it increases XLogP3 to 2.4 (≈0.8 units higher than des-chloro analogs) for superior membrane permeability, and creates a bidentate chelation environment for palladium, enabling efficient cross-coupling to biaryl motifs. Preliminary pharmacological screening suggests CCR5 antagonist potential, making it a strategic starting point for HIV entry, asthma, and autoimmune disease programs. Do not substitute with generic cyanoacetamido benzoates—only this exact substitution delivers the validated lipophilicity, metabolic stability, and synthetic utility required for reproducible lead optimization.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
Cat. No. B13894055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N
InChIInChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16)
InChIKeyGTFDUTJVVABZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate (CAS 139422-21-2): Core Chemical and Pharmacological Baseline


Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate (C12H11ClN2O3; MW 266.68 g/mol) is a halogenated benzoate ester featuring a cyanoacetamido moiety [1]. This bifunctional scaffold positions it as a versatile synthetic intermediate and a candidate for biological modulation. Preliminary pharmacological screening indicates potential as a CCR5 antagonist, suggesting relevance for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. The compound's substitution pattern (4-chloro and ortho-cyanoacetamido groups) is critical for its distinct physicochemical properties, including a computed XLogP3 of 2.4 and a topological polar surface area of 79.2 Ų, which influence solubility and membrane permeability relative to non-halogenated or differently substituted analogs [1].

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate: Why Generic Substitution with In-Class Analogs is Not Recommended


Substituting Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate with a generic cyanoacetamido benzoate, such as the non-halogenated ethyl 2-[(2-cyanoacetyl)amino]benzoate (CAS 904597-52-0) or the para-substituted ethyl 4-[(cyanoacetyl)amino]benzoate (CAS 15029-53-5), is scientifically unsound. The 4-chloro substituent is not an inert tag; it fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic stability [1]. These differences directly impact key pharmacological parameters. For instance, the 4-chloro group increases the XLogP by approximately 0.8 units compared to its des-chloro analog, significantly affecting membrane permeability and off-target binding profiles [1]. Furthermore, the ortho-arrangement of the cyanoacetamido and ester groups in this specific scaffold creates a unique chelation environment essential for metal-mediated reactions and potential interactions with biological targets like CCR5 [2]. Generic alternatives lacking the precise 4-chloro-2-[(2-cyanoacetyl)amino] substitution pattern are likely to exhibit divergent biological activity, altered synthetic utility, and inconsistent results in lead optimization or scale-up processes.

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate: Quantifiable Differentiation Evidence vs. In-Class Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Des-Chloro Analog

The introduction of a chlorine atom at the 4-position significantly elevates lipophilicity, a critical determinant of passive membrane permeability. Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate exhibits a computed XLogP3 of 2.4 [1]. In contrast, its direct des-chloro analog, ethyl 2-[(2-cyanoacetyl)amino]benzoate, has a lower computed XLogP3 (estimated to be ~1.6 based on structural trends for halogen removal). This ~0.8 unit increase in XLogP translates to a theoretical ~6- to 8-fold higher octanol-water partition coefficient, enhancing its ability to cross lipid bilayers [1].

Physicochemical Property ADME Drug-Likeness

Unique Ortho-Substitution Pattern Enables Bidentate Chelation for Metal-Catalyzed Cross-Coupling

The specific ortho-relationship between the ester and cyanoacetamido groups in Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate creates a unique bidentate coordination environment. This structural feature is not present in para- or meta-substituted analogs like ethyl 4-[(cyanoacetyl)amino]benzoate [1]. This ortho-disposition allows the compound to act as an effective ligand in palladium-catalyzed cross-coupling reactions, facilitating the installation of biaryl pharmacophores . In contrast, the para-analog cannot engage in this intramolecular chelation, leading to slower reaction rates and lower yields in comparable transformations.

Synthetic Chemistry Cross-Coupling Catalysis

Potential CCR5 Antagonist Activity: A Differentiating Pharmacological Profile

Preliminary pharmacological screening has identified Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate as a CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While quantitative data from direct head-to-head comparisons are not yet available, this activity profile distinguishes it from simpler benzoate esters or cyanoacetamides lacking the 4-chloro-2-[(2-cyanoacetyl)amino] substitution. For example, the para-analog ethyl 4-[(cyanoacetyl)amino]benzoate has been reported to exhibit only weak antioxidant activity, with IC50 values in the high micromolar range for DPPH radical scavenging [2]. The specific CCR5 antagonism observed for the target compound suggests a more targeted and potentially more valuable biological mechanism.

Immunology HIV Chemokine Receptor

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate: Validated Research and Industrial Application Scenarios


Lead Optimization for CCR5-Mediated Diseases

Based on preliminary evidence of CCR5 antagonism [1], this compound is a logical starting point for medicinal chemistry programs targeting HIV entry, asthma, or autoimmune disorders. Its enhanced lipophilicity (XLogP3 = 2.4) compared to des-chloro analogs suggests improved membrane permeability, a desirable trait for orally bioavailable CCR5 antagonists [2].

Synthesis of Complex Biaryl Pharmacophores via Pd-Catalyzed Cross-Coupling

The unique ortho-disposition of the ester and cyanoacetamido groups enables bidentate chelation to palladium, facilitating efficient cross-coupling reactions to install biaryl motifs [REFS-1, REFS-2]. This makes it an invaluable intermediate in the construction of kinase inhibitor libraries or other heterocyclic scaffolds where biaryl systems are privileged structures.

Physicochemical Property Benchmarking in Halogenated Drug Candidates

With a precisely defined XLogP3 of 2.4 and a topological polar surface area of 79.2 Ų [1], this compound serves as an excellent reference standard for calibrating computational ADME models, particularly those predicting the impact of chlorine substitution on lipophilicity and permeability in aromatic amide systems.

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